molecular formula C17H17ClN2O B2955712 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 847239-26-3

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2955712
CAS No.: 847239-26-3
M. Wt: 300.79
InChI Key: BMILHXMNBKTUAH-UHFFFAOYSA-N
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Description

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of benzodiazole ketones or aldehydes.

    Reduction: Formation of benzodiazole amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
  • 3-{1-[(3-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
  • 3-{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Uniqueness

3-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-6-3-5-13(11-14)12-20-16-8-2-1-7-15(16)19-17(20)9-4-10-21/h1-3,5-8,11,21H,4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMILHXMNBKTUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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